6-(trifluoromethyl)-1H-indazol-5-amine CAS number
6-(trifluoromethyl)-1H-indazol-5-amine CAS number
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-5-amine
Introduction and Significance
6-(Trifluoromethyl)-1H-indazol-5-amine, identified by CAS Number 1000373-75-0 , is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences research sectors.[1][2][3] Its structure is built upon the indazole scaffold, a bicyclic aromatic system containing two adjacent nitrogen atoms. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[4][5]
The strategic placement of a trifluoromethyl (-CF3) group and an amine (-NH2) group on the indazole ring makes this molecule a versatile building block for drug discovery. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules. The primary amine serves as a crucial synthetic handle for derivatization, enabling the construction of diverse chemical libraries for high-throughput screening. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, applications in drug development, and essential safety protocols.
Core Physicochemical Properties
The fundamental properties of 6-(Trifluoromethyl)-1H-indazol-5-amine are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source |
| CAS Number | 1000373-75-0 | [1][2][3] |
| Molecular Formula | C₈H₆F₃N₃ | [1] |
| Molecular Weight | 201.15 g/mol | [1][3] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 120-125 °C | [6] |
| Purity (Typical) | ≥95% | [2][3] |
| Synonyms | 5-amino-6-trifluoromethylindazole, 1H-indazol-5-amine,6-(trifluoromethyl)- | [1] |
Chemical Structure
The structural representation of the molecule is critical for understanding its reactivity and intermolecular interactions.
Caption: Chemical structure of 6-(Trifluoromethyl)-1H-indazol-5-amine.
Synthesis and Reaction Mechanism
While proprietary synthesis methods may vary, a robust and common strategy for preparing substituted aminoindazoles involves the reduction of a corresponding nitro-precursor. This approach is logical, high-yielding, and relies on well-established chemical transformations. The key is the selective reduction of the nitro group without affecting the indazole core or the trifluoromethyl group.
Proposed Synthetic Pathway
A plausible two-step synthesis starts from the commercially available 5-Nitro-6-(trifluoromethyl)-1H-indazole (CAS 1187211-61-5).[7]
-
Step 1: Nitration (Conceptual) : The synthesis of the nitro-precursor would likely involve the nitration of 6-(trifluoromethyl)-1H-indazole.
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Step 2: Reduction of the Nitro Group : The nitro-indazole intermediate is then reduced to the target amine.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on standard procedures for nitro group reduction in heterocyclic systems.[8][9]
-
System Setup: To a suspension of the starting material, 5-nitro-6-(trifluoromethyl)-1H-indazole (1.0 eq), in a suitable polar solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 0.1 eq).[8]
-
Reaction Execution: The reaction vessel is sealed, evacuated, and backfilled with hydrogen gas (H₂). This process is repeated three times to ensure an inert atmosphere has been replaced by hydrogen. The suspension is then stirred vigorously at room temperature for approximately 16 hours or until TLC analysis indicates complete consumption of the starting material.[8]
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional solvent to ensure full recovery of the product. The combined filtrate is then concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified, typically by recrystallization or column chromatography, to yield the final product, 6-(trifluoromethyl)-1H-indazol-5-amine, as a solid.
Causality and Justification:
-
Choice of Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and selectivity, minimizing side reactions.[8]
-
Solvent Selection: Polar protic solvents like ethanol or methanol are chosen for their ability to dissolve the starting material to a sufficient extent and for their compatibility with the catalytic hydrogenation process.[9]
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic cycle. Maintaining a positive pressure ensures the reaction proceeds to completion.
Applications in Drug Discovery and Chemical Biology
The title compound is not an active pharmaceutical ingredient itself but rather a critical intermediate and building block. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.
Role as a Privileged Scaffold
Nitrogen-containing heterocycles are cornerstones of modern pharmacology.[10] The indazole nucleus, in particular, is present in numerous compounds that have entered clinical trials or have been approved for use.[5] The amine handle on 6-(trifluoromethyl)-1H-indazol-5-amine allows for its elaboration into a variety of functional groups, including amides, sulfonamides, and ureas, which are common in kinase inhibitors and other targeted therapies.[11]
Caption: Role as a scaffold for generating diverse chemical entities.
Case Studies and Precedents
-
Kinase Inhibition: Substituted 1H-indazol-3-amine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[4] Similarly, indazole-based compounds have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), another important cancer target.[8] The core structure of 6-(trifluoromethyl)-1H-indazol-5-amine provides an ideal starting point for synthesizing analogs aimed at these and other kinase families.
-
Anticancer Activity: Studies on related N-(4-fluorobenzyl)-1H-indazol-6-amine have shown potent antiproliferative activity against human colorectal cancer cells while exhibiting low cytotoxicity in normal cells.[11] Other indazole derivatives have been shown to induce apoptosis in cancer cells by modulating pathways involving proteins like Bcl-2 and p53.[12][13]
Safety, Handling, and Storage
As a research chemical, proper handling of 6-(trifluoromethyl)-1H-indazol-5-amine is paramount to ensure laboratory safety. The following information is derived from its GHS classification and standard laboratory safety practices.[1][14]
Hazard Identification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Signal Word: Warning [1]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.[15]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[16]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical advice.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[14]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]
-
References
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6-(Trifluoromethyl)-1H-indazol-5-amine | CAS 1000373-75-0. American Elements. [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. National Institutes of Health (PMC). [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]
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Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
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Hysol MB 50 - SAFETY DATA SHEET. Henyek. [Link]
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Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (PMC). [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
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Material Safety Data Sheet. Cole-Parmer. [Link]
- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
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